molecular formula C6H6N2O4 B1219762 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid CAS No. 77168-88-8

5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid

Cat. No.: B1219762
CAS No.: 77168-88-8
M. Wt: 170.12 g/mol
InChI Key: HUHOTJLLTVPPTE-UHFFFAOYSA-N
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Description

5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrazine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the condensation of 1,3-diketones with hydrazines, followed by oxidation and carboxylation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives such as 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide and various pyrazole derivatives .

Uniqueness

What sets 5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

77168-88-8

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

5-methyl-4-oxido-6-oxo-1H-pyrazin-4-ium-3-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-3-5(9)7-2-4(6(10)11)8(3)12/h2H,1H3,(H,7,9)(H,10,11)

InChI Key

HUHOTJLLTVPPTE-UHFFFAOYSA-N

SMILES

CC1=[N+](C(=CNC1=O)C(=O)O)[O-]

Canonical SMILES

CC1=[N+](C(=CNC1=O)C(=O)O)[O-]

Key on ui other cas no.

77168-88-8

Synonyms

4,5-DHOPZCA-1
4,5-dihydro-6-methyl-5-oxo-2-pyrazinecarboxylic acid 1-oxide

Origin of Product

United States

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